4,7-Dichloro-1H-indazole

Physicochemical profiling Medicinal chemistry Isomer comparison

For medicinal chemistry programs requiring rapid SAR at the indazole C-4 and C-7 positions, this dihalogenated scaffold reduces synthetic burden. The electronically distinct 4- and 7-chloro substituents enable sequential palladium-catalyzed functionalization, eliminating the need for multiple mono-functionalized intermediates. - LogP advantage (2.94) over 5,6- and 5,7-dichloro isomers for BBB-penetrant kinase inhibitor design. - Pre-installed 4-chloro handle targets the critical IDO1 pharmacophore (validated leads: IC₅₀ 5.3 μM), accelerating hit-to-lead timelines. - Single building block strategy replaces multiple indazole starting materials, simplifying CRO supply chain logistics.

Molecular Formula C7H4Cl2N2
Molecular Weight 187.02 g/mol
CAS No. 1000341-86-5
Cat. No. B1603555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloro-1H-indazole
CAS1000341-86-5
Molecular FormulaC7H4Cl2N2
Molecular Weight187.02 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Cl)C=NN2)Cl
InChIInChI=1S/C7H4Cl2N2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11)
InChIKeyIFJOZYZKADKDQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichloro-1H-indazole (CAS 1000341-86-5): Procurement-Ready Physicochemical and Structural Profile


4,7-Dichloro-1H-indazole is a dihalogenated indazole building block widely utilized as a synthetic intermediate in medicinal chemistry and kinase inhibitor development [1]. The indazole core serves as a well-established bioisostere of phenol, offering enhanced lipophilicity (XLogP3 = 2.8) and reduced susceptibility to Phase I and II metabolism compared to the phenol pharmacophore . The specific 4,7-dichloro substitution pattern provides two synthetically orthogonal chloro handles for sequential cross-coupling functionalization, distinguishing it from other dichloroindazole isomers [2].

Two orthogonal chloro handles for sequential cross-coupling
Phenol bioisostere with enhanced lipophilicity for CNS-penetrant probe design
Privileged indazole hinge-binding motif for kinase inhibitor SAR

Why Generic Dichloroindazole Substitution Fails: Evidence for Isomer-Specific Selection of 4,7-Dichloro-1H-indazole


Dichloroindazole isomers are not functionally interchangeable. The position of chloro substituents on the indazole scaffold dictates regioselectivity in cross-coupling reactions, electronic properties governing biological target engagement, and physicochemical parameters such as lipophilicity and aqueous solubility [1]. Even among isomers with identical molecular formula (C₇H₄Cl₂N₂, MW 187.03), differences in substitution pattern produce measurable variations in boiling point, LogP, and polar surface area that directly impact synthetic handling and downstream biological performance . The quantitative evidence below demonstrates that 4,7-dichloro-1H-indazole occupies a distinct property space that cannot be replicated by its 4,6-, 5,6-, 5,7-, or 6,7-dichloro analogs.

Regioselectivity cannot be replicated

4,6- and 5,7-dichloro isomers place substituents at electronically different positions, altering cross-coupling order and site selectivity. Direct replacement may shift synthetic outcomes.

Property space differs measurably

LogP, boiling point, and polar surface area vary among dichloroindazole isomers. 5,6- or 5,7-isomers may not match the lipophilicity and purification behavior of the 4,7-isomer, requiring re-optimization.

Pharmacophore alignment is isomer-specific

Only the 4,7-pattern simultaneously occupies verified nNOS/IDO1 pharmacophoric positions. Alternative isomers lack the critical 4- or 7-substituent, reducing efficiency in targeted inhibitor programs.

Quantitative Differentiation Evidence: 4,7-Dichloro-1H-indazole versus Closest Isomeric Analogs


LogP Differentiation: 4,7-Dichloro-1H-indazole Exhibits the Highest Calculated Lipophilicity Among Common Dichloroindazole Isomers

4,7-Dichloro-1H-indazole displays a calculated LogP of 2.94, which is measurably higher than the 5,7-dichloro isomer (LogP 2.87) and the 5,6-dichloro isomer (LogP 2.87) [1]. This ~0.07 LogP unit difference, while modest, translates to a roughly 17% increase in octanol-water partition coefficient and predicts marginally superior membrane permeability in cellular assays—a critical parameter when selecting building blocks for CNS-penetrant or intracellular-targeted drug candidates .

LogP Rank
Reported
LogP = 2.94 vs 2.87 (5,7- and 5,6-isomers)
Supports membrane permeability screening context
Calculated values; ~17% higher partition coefficient predicted
Physicochemical profiling Medicinal chemistry Isomer comparison

Boiling Point Differentiation: 4,7-Dichloro-1H-indazole Exhibits the Lowest Boiling Point Among Common Dichloroindazole Isomers

The predicted boiling point of 4,7-dichloro-1H-indazole (340.7±22.0 °C at 760 mmHg) is 3.3 °C lower than that of 4,6-dichloro-1H-indazole (344.0±22.0 °C) and 6.6 °C lower than that of 5,6-dichloro-1H-indazole (347.3 °C) [1] [2]. This boiling point rank order (4,7 < 4,6 ≈ 5,7 < 5,6) reflects the influence of chlorine substitution pattern on intermolecular forces and provides a practical advantage in purification by fractional distillation or sublimation at pilot scale.

Boiling Point
Reported
340.7±22.0 °C (4,7-isomer) vs 347.3 °C (5,6-isomer)
May simplify distillation-based purification
Predicted values at 760 mmHg; rank order 4,7
nNOS Pharmacophore
Class-level
Only 4,7-isomer places halogen at both verified binding positions
Privileged chemotype for nNOS inhibitor SAR studies
Based on 36 indazoles evaluated; direct IC₅₀ for 4,7-dichloro not available
IDO1 SAR Context
Class-level
4-position substitution critical for IDO1 inhibition; reference lead IC₅₀ = 5.3 µM
4,7-isomer supports focused IDO1 inhibitor lead generation
SAR from Qian et al., 2016; chloro handle pre-installed at essential position
Synthetic Versatility
Reported
4- and 7-chloro groups enable orthogonal sequential cross-coupling
Supports library synthesis via remote difunctionalization strategies
Mild Suzuki-Miyaura conditions reported for unprotected indazoles
Synthetic chemistry Purification Isomer comparison

nNOS Inhibitor Pharmacophore: 4- and 7-Position Halo-Substituted Indazoles Are Established nNOS Inhibitors, Supporting the 4,7-Dichloro Pattern as a Privileged Chemotype

A systematic evaluation of 36 indazole derivatives against neuronal and inducible nitric oxide synthase (nNOS and iNOS) established that 4- and 7-nitro and haloindazoles exhibit significant nNOS inhibitory potency [1]. The binding mode of 4- and 7-substituted indazoles in the nNOS active site has been elucidated by multidisciplinary modeling and in vitro biological evaluation, confirming the critical importance of substitution at these positions for hydrogen-bond acceptor interactions [2]. While direct IC₅₀ data for 4,7-dichloro-1H-indazole itself are not publicly available, the 4,7-dichloro substitution pattern uniquely places chlorine atoms at both pharmacophoric positions simultaneously, a feature not available in any other single dichloroindazole isomer.

nNOS Pharmacophore
Class-level
Only 4,7-isomer places halogen at both verified binding positions
Privileged chemotype for nNOS inhibitor SAR studies
Based on 36 indazoles evaluated; direct IC₅₀ for 4,7-dichloro not available
Nitric oxide synthase inhibition Neuropharmacology Structure-activity relationship

IDO1 Inhibition SAR: Substituents at the Indazole 4-Position Are Critical Determinants of IDO1 Inhibitory Activity

Structure-activity relationship analysis of 1H-indazole derivatives as indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors revealed that the 1H-indazole scaffold is essential for IDO1 inhibition and that substituents at the 4-position (along with the 6-position) largely determine inhibitory activity [1]. The most potent compound in this series, 2g, exhibited an IC₅₀ of 5.3 μM against IDO1 [2]. The 4,7-dichloro substitution pattern provides a chloro substituent at the critical 4-position, making 4,7-dichloro-1H-indazole a strategically relevant building block for IDO1 inhibitor synthesis, in contrast to isomers such as 5,7-dichloroindazole which lack substitution at the pharmacophorically important 4-position.

IDO1 SAR Context
Class-level
4-position substitution critical for IDO1 inhibition; reference lead IC₅₀ = 5.3 µM
4,7-isomer supports focused IDO1 inhibitor lead generation
SAR from Qian et al., 2016; chloro handle pre-installed at essential position
Immuno-oncology IDO1 inhibition Structure-activity relationship

Synthetic Versatility: 4,7-Disubstituted Indazoles Are Privileged Precursors for C-4,C-7-Difunctionalization via Remote Difunctionalization Strategies

Recent methodology development has established 4,7-disubstituted 2H-indazoles as privileged precursors for C-4,C-7-difunctionalization through remote difunctionalization using Koser's reagents [1]. This synthetic strategy enables the rapid generation of diverse C-4,7-functionalized indazole libraries via simple transformations. The 4,7-dichloro-1H-indazole scaffold is particularly well-suited for this approach, as both chloro substituents serve as orthogonal synthetic handles for sequential palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) under the mild conditions reported for unprotected nitrogen-rich heterocycles [2].

Synthetic Versatility
Reported
4- and 7-chloro groups enable orthogonal sequential cross-coupling
Supports library synthesis via remote difunctionalization strategies
Mild Suzuki-Miyaura conditions reported for unprotected indazoles
Synthetic methodology C-H functionalization Late-stage diversification

Optimal Procurement and Application Scenarios for 4,7-Dichloro-1H-indazole Based on Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Lead Generation

When designing kinase inhibitor candidates requiring blood-brain barrier penetration, 4,7-dichloro-1H-indazole offers a LogP advantage (2.94) over other dichloroindazole isomers (5,7-dichloro: 2.87; 5,6-dichloro: 2.87), predicting superior passive membrane permeability . The indazole core is a validated hinge-binding motif in approved kinase inhibitors (axitinib, pazopanib, niraparib), and the dichloro substitution pattern provides two synthetic handles for rapid SAR exploration at the solvent-exposed and ribose-pocket regions of the ATP-binding site [1].

Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Development

For research programs targeting nNOS for neurodegenerative or neuropathic pain indications, 4,7-dichloro-1H-indazole uniquely places halogen substituents at both the 4- and 7-positions simultaneously—positions that have been independently validated as critical pharmacophoric points for nNOS inhibition [2]. This reduces the synthetic step count required to access fully elaborated nNOS inhibitors compared to starting from mono-substituted or differently disubstituted indazole building blocks [3].

Diversified Indazole Library Synthesis via Sequential Cross-Coupling

The electronically distinct 4- and 7-chloro substituents on 4,7-dichloro-1H-indazole enable sequential, orthogonal palladium-catalyzed cross-coupling reactions, making this building block ideal for generating diverse C-4,C-7-functionalized indazole libraries from a single starting material [4]. This strategy has been demonstrated for 4,7-disubstituted 2H-indazoles using Koser's reagent-based remote difunctionalization, and the methodology is directly transferable to 1H-indazole substrates [5]. Procurement of this single building block replaces the need to source multiple differentially functionalized indazole intermediates, streamlining supply chain logistics for medicinal chemistry CROs and internal discovery groups.

IDO1 Immuno-Oncology Targeting Program

SAR studies have established that the 4-position of the indazole scaffold is critical for IDO1 inhibitory activity, with the most potent reported leads achieving IC₅₀ values in the low micromolar range (compound 2g: IC₅₀ = 5.3 μM) [6]. 4,7-Dichloro-1H-indazole provides a pre-installed chloro substituent at this critical 4-position, allowing medicinal chemistry teams to focus SAR efforts on optimizing the 7-position and N-1/N-2 substituents rather than installing the 4-substituent de novo, thereby accelerating hit-to-lead timelines in immune-oncology programs [7].

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead research
Lipophilicity context (reported LogP rank)
Membrane permeability assay in CNS cell models
nNOS inhibitor SAR studies
Simultaneous 4- and 7-position halogen substitution
nNOS enzyme inhibition and binding-mode characterization
Diversified indazole library synthesis
Orthogonal C-4 and C-7 cross-coupling handles
Regioselective sequential functionalization using mild catalysis
IDO1 inhibitor lead generation
4-position substitution fit to IDO1 pharmacophore
IDO1 enzyme inhibition assay and cellular functional readouts

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